molecular formula C9H9N3O2 B11908894 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide CAS No. 263756-47-4

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B11908894
CAS No.: 263756-47-4
M. Wt: 191.19 g/mol
InChI Key: AFGWPEXUPANFQV-UHFFFAOYSA-N
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Description

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a quinoxalinone-based compound of significant interest in medicinal chemistry, particularly in anticancer research. This scaffold is recognized for its potent biological activities and favorable drug-like properties. Quinoxalinone derivatives have been extensively studied as tubulin polymerization inhibitors, which act by binding to the colchicine site on tubulin . This mechanism disrupts microtubule dynamics, a process critical for cellular functions like maintaining cell shape and, most importantly, mitosis. Inhibition of tubulin polymerization prevents cancer cells from completing cell division, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) . Compounds with this mechanism are not only cytotoxic against a wide range of human cancer cell lines but also demonstrate potential as vascular disrupting agents, which cause a shutdown of the blood vessels that supply tumors . Furthermore, this class of inhibitors shows promising ability to overcome multidrug resistance mediated by P-glycoprotein, a common challenge in chemotherapy . While the specific "carboxamide" derivative is the subject of this page, closely related carboxylic acid derivatives have shown potent antiproliferative activity, with one study reporting IC50 values ranging from 0.071 to 0.164 μM against several cancer cell lines, including HeLa, SMMC-7721, and K562 . The methyl carboxylate moiety on the quinoxalinone ring has been identified as crucial for this high activity, as hydrolysis to the carboxylic acid or its replacement with an amide group typically leads to a decrease in potency . This highlights the importance of the functional group at this position and underscores the research value of exploring various derivatives, such as the carboxamide, to fully elucidate structure-activity relationships. This product is intended for research applications only, including in vitro biological evaluation, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel chemical entities in drug discovery programs. Warning: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

263756-47-4

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxamide

InChI

InChI=1S/C9H9N3O2/c10-9(14)5-1-2-6-7(3-5)12-8(13)4-11-6/h1-3,11H,4H2,(H2,10,14)(H,12,13)

InChI Key

AFGWPEXUPANFQV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Core Structure Formation

The quinoxaline ring system is constructed via cyclocondensation of o-phenylenediamine with α-keto acids or esters. For example:

  • Reacting o-phenylenediamine with oxalic acid under acidic conditions (HCl) yields quinoxaline-2,3-dione .

  • Introducing a carboxylic acid group at position 6 requires substitution with 4-amino-3-nitrobenzoic acid , followed by reduction and cyclization.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–120°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

Starting MaterialReagentProductYieldReference
o-PhenylenediamineOxalic acidQuinoxaline-2,3-dione85%
4-Amino-3-nitrobenzoic acidThiourea6-Nitroquinoxaline derivative72%

Functionalization of Preformed Quinoxaline Cores

Carboxylic Acid to Carboxamide Conversion

The most common route involves converting 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS: 702669-54-3) to the carboxamide via:

  • Activation as acid chloride : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonia or amines.

  • Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) facilitates amide bond formation.

Example Protocol :

  • 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (1 eq) is stirred with SOCl₂ (1.5 eq) in anhydrous DCM at 0°C for 3 hours.

  • After removing excess SOCl₂, the acyl chloride is treated with aqueous NH₃ at room temperature overnight.

  • Precipitation yields the carboxamide with 75–90% purity .

Critical Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C for activation, room temperature for amidation

  • Catalyst : Triethylamine (TEA) for acid scavenging

Coupling-Agent-Mediated Amidation

Direct Amide Synthesis

Carboxylic acid derivatives are converted to carboxamides without isolating intermediates:

  • EDCI/HOBt system : The acid (1 eq) is reacted with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF, followed by addition of NH₄Cl (2 eq).

  • Yield : 68–82% with >95% purity (HPLC).

Optimization Insights :

  • Solvent polarity : DMF enhances reaction efficiency over ethanol.

  • Reaction time : 12–24 hours under nitrogen atmosphere.

Alternative Routes via Intermediate Modification

Nitrile Hydrolysis

Although less common, nitrile intermediates can be hydrolyzed to carboxamides:

  • 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is treated with H₂O₂ in acidic conditions to form the amide.

  • Yield : ~60% with side-product formation (carboxylic acid).

Nucleophilic Substitution

6-Chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline reacts with sodium azide (NaN₃) followed by Staudinger reduction to introduce the amine group, which is subsequently acylated.

Industrial and Scalable Methods

Large-Scale Synthesis

  • Continuous flow reactors : Improve yield (up to 88%) by maintaining precise temperature control (100–120°C) and reducing side reactions.

  • Catalyst recycling : Use of zeolite-supported catalysts reduces costs in cyclocondensation steps.

Table 2: Industrial Method Comparison

MethodScale (kg)YieldPurityCost Efficiency
Batch (SOCl₂/NH₃)5078%92%Moderate
Continuous Flow10085%95%High

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : Resonances at δ 11.78–11.83 ppm (NH), δ 7.01–8.03 ppm (aromatic H).

  • LC-MS : m/z 220.23 [M+H]⁺ confirms molecular weight.

  • X-ray Crystallography : Bond lengths (C=O: 1.21 Å) and planar quinoxaline core.

Purity Assessment

  • HPLC : >95% purity using C18 column (mobile phase: acetonitrile/water).

  • TGA : Decomposition temperature >250°C indicates thermal stability.

Challenges and Optimization Strategies

Common Issues

  • Low yields in cyclocondensation : Addressed by using microwave irradiation (30% yield increase).

  • Byproduct formation : Minimized via inert atmosphere (N₂/Ar) and controlled stoichiometry.

Green Chemistry Approaches

  • Solvent-free synthesis : Ball milling reduces waste and improves atom economy.

  • Biocatalysts : Lipases for enantioselective amidation (experimental stage) .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the tetrahydroquinoxaline ring, particularly at the 3-oxo position. Key reagents and outcomes include:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Ring aromatizationKMnO₄, acidic conditionsQuinoxaline-6-carboxamide derivatives
Side-chain oxidationH₂O₂, Fe²⁺ catalysisHydroxylated intermediates

These reactions are critical for generating bioactive derivatives. For example, oxidation with KMnO₄ under acidic conditions yields fully aromatic quinoxaline-6-carboxamide, which has enhanced π-stacking capabilities for molecular interactions.

Hydrolysis Reactions

The carboxamide group readily undergoes hydrolysis under specific conditions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Acidic hydrolysisHCl (6M), reflux3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Basic hydrolysisNaOH (10%), 80°CCorresponding carboxylate salt

Hydrolysis products are pivotal intermediates for synthesizing carboxylic acid derivatives used in further functionalization.

Nucleophilic Substitution

The carboxamide’s nitrogen participates in nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
AlkylationR-X (alkyl halides), DMFN-Alkylated carboxamide derivatives
AcylationAcCl, pyridineN-Acylated products

These substitutions modify the compound’s pharmacokinetic properties. For instance, alkylation with methyl iodide enhances lipophilicity, improving blood-brain barrier penetration.

Cyclization and Ring Expansion

The tetrahydroquinoxaline core enables cyclization reactions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
CyclocondensationPOCl₃, heatFused pyrazine-quinoxaline systems
Ring expansionEthylene oxide, baseSeven-membered lactam derivatives

Cyclization reactions are central to generating polycyclic structures with enhanced tubulin-binding activity, as demonstrated in antiproliferative studies .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide exhibit notable antiproliferative effects against various cancer cell lines.

  • Biological Evaluation : A study synthesized N-substituted derivatives of this compound and evaluated their biological activities. Among these, compound 13d showed potent antiproliferative activity against HeLa and K562 cell lines with IC50 values of 0.126 μM and 0.164 μM, respectively. It also inhibited tubulin polymerization and induced apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
  • Mechanism of Action : The binding mode of these compounds at the colchicine binding site on tubulin was investigated, indicating their potential as antitumor agents that target microtubule dynamics .

Tubulin Polymerization Inhibition

The ability of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide derivatives to inhibit tubulin polymerization is crucial for their application as anticancer agents.

  • Colchicine Binding Site Inhibitors : Recent studies have focused on designing sulfonamide derivatives of tetrahydroquinoxaline that act as colchicine binding site inhibitors. These compounds were shown to disrupt microtubule networks and arrest the cell cycle at the G2/M phase without inducing apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide derivatives.

  • Substituent Effects : The introduction of various substituents on the tetrahydroquinoxaline core significantly affects biological activity. For instance, compounds with electron-donating groups exhibited enhanced inhibitory activities compared to those with larger substituents .

Potential as PARP Inhibitors

Recent investigations have explored the potential of 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives as inhibitors of PARP (Poly (ADP-ribose) polymerase), an important target in cancer therapy.

  • Comparative Studies : A study reported that certain derivatives displayed inhibitory activity against PARP-1 comparable to standard drugs like Olaparib. This highlights their potential utility in treating cancers that rely on PARP for DNA repair mechanisms .

Synthesis and Pharmacokinetics

The synthesis of 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives typically involves multi-step organic reactions that yield compounds with favorable pharmacokinetic profiles.

  • ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds have been predicted to be favorable based on in silico studies. This suggests good bioavailability and therapeutic potential .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivityPotent antiproliferative effects against HeLa and K562 cell lines; induces apoptosis
Tubulin Polymerization InhibitionDisruption of microtubule networks; arrests cell cycle at G2/M phase
Structure-Activity RelationshipSubstituent effects enhance biological activity; optimal designs improve efficacy
PARP InhibitionComparable inhibitory activity to Olaparib; potential for combination therapies
Synthesis and PharmacokineticsFavorable ADME properties predicted; multi-step synthesis yielding active derivatives

Mechanism of Action

The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Tubulin Polymerization Inhibition
  • The parent compound’s N-substituted derivatives (e.g., 13d) exhibit superior activity compared to ester or carboxylic acid analogues, likely due to enhanced hydrogen bonding via the carboxamide group .
  • Chiral modifications , such as the (2R)-ethyl derivative, may improve target selectivity by optimizing steric interactions with tubulin’s hydrophobic pockets .
Structural Rigidity and Binding
  • The non-planar conformation of the isobenzofuran-phthalazine hybrid () reduces its ability to bind tubulin but may favor interactions with DNA or other planar targets .
Pharmacokinetic Considerations
  • Methyl ester derivatives (e.g., ) show increased lipophilicity (logP ~1.5–2.0 predicted), enhancing membrane permeability but requiring metabolic activation for efficacy .

Biological Activity

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis and Derivatives

The synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide derivatives has been extensively studied. Research indicates that various N-substituted derivatives exhibit potent biological activities. For instance, a study synthesized a series of these derivatives and evaluated their antiproliferative effects against cancer cell lines such as HeLa and K562. Among these, compound 13d showed remarkable activity with IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells .

Biological Activities

The compound exhibits a range of biological activities including:

  • Antiproliferative Activity : The synthesized derivatives have shown significant antiproliferative effects on various cancer cell lines. Notably, compound 13d was found to inhibit tubulin polymerization (IC50 = 3.97 μM), arrest the cell cycle at the G2/M phase, and induce apoptosis .
  • Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit enzymes such as PARP-1. Studies demonstrated IC50 values ranging from 2.31 to 57.35 nM for various quinoxaline derivatives, indicating potential for therapeutic applications in cancer treatment .
  • Antimicrobial Properties : Quinoxaline derivatives have also been noted for their antimicrobial activities against a variety of pathogens. For example, certain N-oxide derivatives demonstrated effectiveness against Mycobacterium tuberculosis with high selectivity indices .

The mechanisms underlying the biological activities of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involve several key processes:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cell division.
  • Cell Cycle Arrest : By inhibiting tubulin polymerization, it effectively halts the cell cycle at the G2/M phase.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.

Table 1: Biological Activity of Selected Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
13dHeLa0.126Tubulin polymerization inhibition
13dSMMC-77210.071Cell cycle arrest
13dK5620.164Induction of apoptosis
VariousPARP-12.31 - 57.35Enzyme inhibition

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study focused on the antiproliferative effects of various N-substituted derivatives against multiple cancer cell lines demonstrated promising results for future drug development targeting tubulin .
  • Neuroprotective Effects : Research into related quinoxaline compounds has suggested potential neuroprotective effects through cholinesterase inhibition .

Q & A

Q. What are the best practices for ensuring methodological rigor in toxicity studies?

  • Answer : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} determination) and genotoxicity (Ames test). Include positive/negative controls and blinded scoring to reduce bias. Long-term studies should monitor organ-specific histopathology .

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